Cas no 14622-51-6 ((11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione)

(11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione structure
14622-51-6 structure
(11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
14622-51-6
C24H30O6
414.491407871246
4776587

(11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione Properties

Names and Identifiers

    • Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-, (11α,16α)-
    • (11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
    • (11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
    • Pregna-1,4-diene-3,20-dione, 9,11α-epoxy-17,21-dihydroxy-16α-methyl-, 21-acetate (8CI)
    • MONKXVNQUJNHLQ-JYLLKXNSSA-N
    • 1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20-,21+,22+,23+,24+/m1/s1
    • C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3C[C@@H](C)[C@](O)(C(=O)COC(=O)C)[C@]3(C[C@@H]3[C@]21O3)C

(11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
A458780-5mg
(11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
14622-51-6
5mg
$ 190.00 2023-04-19

(11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; Dubey, Manoj Kumar; Buchhikonda, Ravinder, Steroids, 2019, 148, 47-55

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate ,  N-Bromosuccinimide ,  Hypobromous acid
Reference
16-Alkylated corticoids. III. 16β-Methyl-9α-fluoroprednisolone 21-acetate
Oliveto, Eugene P.; Rausser, Richard; Herzog, Hershel L.; Hershberg, E. B.; Tolksdorf, S.; et al, Journal of the American Chemical Society, 1958, 80, 6687-8

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  1 min, < 3 °C
1.2 Solvents: Tetrahydrofuran ;  2 min, < 3 °C
1.3 Reagents: Chlorotrimethylsilane
1.4 Solvents: Tetrahydrofuran ;  23 min, < 2 °C; 12 min, < 2 °C
1.5 Reagents: Triethylamine
1.6 Reagents: Ammonium chloride Solvents: Water
1.7 Reagents: Peracetic acid Solvents: Dichloromethane ;  4 min, < 4 °C; 19 h, < 4 °C
1.8 Reagents: Hydrochloric acid Solvents: Water
Reference
Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement
Hulcoop, David G.; Shapland, Peter D. P., Steroids, 2013, 78(12-13), 1281-1287

(11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione Raw materials

(11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione Preparation Products

(11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione Related Literature

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